Lithium chloride monohydrate

Catalog No.
S1512129
CAS No.
16712-20-2
M.F
ClH2LiO
M. Wt
60.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium chloride monohydrate

CAS Number

16712-20-2

Product Name

Lithium chloride monohydrate

IUPAC Name

lithium;chloride;hydrate

Molecular Formula

ClH2LiO

Molecular Weight

60.4 g/mol

InChI

InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1

InChI Key

VXJIMUZIBHBWBV-UHFFFAOYSA-M

SMILES

[Li+].O.[Cl-]

Canonical SMILES

[Li+].O.[Cl-]

Isomeric SMILES

[Li+].O.[Cl-]

In a study published in the journal PLOS ONE, researchers demonstrated that topical application of LiCl on exposed dental pulp in mice induced dentin bridge formation. Micro-CT and microscopic analysis revealed the formation of tubular dentin, a characteristic structure of healthy dentin, at the site of application. This finding suggests LiCl's potential as a novel capping material to stimulate dentin regeneration.

Other Research Applications

Beyond dentin regeneration, LiCl monohydrate finds applications in various scientific research fields, including:

  • Biochemical research: LiCl can be used to precipitate RNA from cellular extracts, facilitating its isolation and purification for further analysis.
  • Electrochemistry: LiCl serves as a precursor in the production of lithium metal through electrolysis, a crucial step in battery research and development [].
  • Desiccant: Due to its hygroscopic (water-absorbing) nature, LiCl monohydrate finds use as a desiccant in air drying applications, helping to remove moisture from air streams.

Lithium chloride monohydrate is a chemical compound with the formula LiCl·H₂O. It appears as a white, hygroscopic solid that readily absorbs moisture from the air. This compound is a hydrated form of lithium chloride, which is known for its high solubility in water and other polar solvents. The monohydrate form is particularly significant in various industrial and laboratory applications due to its unique properties, including its ability to act as a desiccant and its role in lithium metal production.

Lithium chloride monohydrate is considered mildly toxic if ingested. It can cause irritation to the skin, eyes, and respiratory system upon contact [6]. Here are some safety precautions to consider:

  • Wear gloves, safety glasses, and respiratory protection when handling the compound.
  • Wash hands thoroughly after handling.
  • Avoid contact with eyes and skin.
  • Do not ingest.
  • Store in a cool, dry, and well-ventilated container.

Reference List:

  • American Elements: - Lithium Chloride Monohydrate
  • Merck Millipore - Lithium chloride monohydrate
  • Thermo Scientific Chemicals: - Lithium chloride monohydrate, 99.95% (metals basis)
  • Zumdahl, S. & S. A. Zumdahl. (2000). Chemistry (5th ed.). Houghton Mifflin Company.
  • Sigma-Aldrich: - Lithium chloride 99.99

  • Reaction with Sulfuric Acid:
    2LiCl+H2SO4Li2SO4+2HCl2\text{LiCl}+\text{H}_2\text{SO}_4\rightarrow \text{Li}_2\text{SO}_4+2\text{HCl}
    This reaction produces lithium sulfate and hydrogen chloride gas .
  • Reaction with Sodium Hydroxide:
    LiCl+NaOHLiOH+NaCl\text{LiCl}+\text{NaOH}\rightarrow \text{LiOH}+\text{NaCl}
    Here, lithium hydroxide and sodium chloride are formed .
  • Formation of Precipitates:
    Lithium chloride can also react with silver nitrate to produce silver chloride:
    LiCl+AgNO3AgCl+LiNO3\text{LiCl}+\text{AgNO}_3\rightarrow \text{AgCl}+\text{LiNO}_3

Lithium chloride monohydrate exhibits various biological activities. It has been shown to have acaricidal properties, effectively targeting pests such as Varroa destructor, which affects honey bee populations. Additionally, it is used in research to study conditioned place preference and aversion in laboratory animals, indicating its potential effects on behavior .

Lithium chloride monohydrate can be synthesized through several methods:

  • From Lithium Carbonate:
    Lithium carbonate reacts with hydrochloric acid to produce lithium chloride, which can then be crystallized as a monohydrate upon evaporation of the solution.
  • Direct Hydration:
    Anhydrous lithium chloride can be hydrated by exposing it to water vapor or by dissolving it in water and allowing it to crystallize under controlled conditions .
  • Evaporation Techniques:
    Slow evaporation techniques can yield high-purity crystals of lithium chloride monohydrate from saturated solutions .

Lithium chloride monohydrate has a wide range of applications:

  • Desiccant: It is commonly used in drying air streams due to its hygroscopic nature.
  • Production of Lithium Metal: It serves as an electrolyte in the electrolysis process for producing lithium metal.
  • Brazing Flux: In the automotive industry, it is used as a brazing flux for aluminum parts.
  • Organic Synthesis: It acts as an additive in various organic reactions, including the Stille reaction .

Research indicates that lithium chloride monohydrate interacts with various biological systems, particularly in studies related to mental health. Lithium salts are known for their mood-stabilizing properties, and studies have explored their effects on neurotransmitter systems and cellular signaling pathways. The compound's role in precipitating RNA from cellular extracts has also been investigated, showcasing its utility in biochemical applications .

Lithium chloride monohydrate shares similarities with other alkali metal chlorides but possesses unique characteristics due to the small size of the lithium ion.

CompoundChemical FormulaUnique Properties
Sodium ChlorideNaClCommon table salt; less soluble than lithium chloride.
Potassium ChlorideKClHigher solubility than sodium chloride; used in fertilizers.
Calcium ChlorideCaCl₂Deliquescent; used as a desiccant and in de-icing.
Magnesium ChlorideMgCl₂Highly soluble; used in food processing and road de-icing.

Uniqueness of Lithium Chloride Monohydrate:

  • Exceptional solubility in polar solvents.
  • Strong hygroscopic nature, making it an effective desiccant.
  • Specific biological activity that distinguishes it from other metal chlorides.

Crystalline Structure Variations and Polymorphism

Orthorhombic Modifications and Structural Characterization

Lithium chloride monohydrate exhibits structural versatility, with orthorhombic polymorphs stabilized through specific solvation environments. In ionic cocrystals containing l-proline, orthorhombic forms arise from square grid (sql) coordination networks, where lithium cations adopt tetrahedral geometries bonded to oxygen atoms from water, carboxylate groups, and ether molecules [3]. Key Li–O bond lengths in these systems range from 1.90(1) to 1.93(1) Å, while Li–Cl distances extend to 2.35–2.40 Å, reflecting weaker ionic interactions compared to anhydrous LiCl (2.18 Å) [1] [3].

Hydrogen-bonding networks further stabilize orthorhombic frameworks. For example, in l-proline-containing cocrystals, zwitterionic proline molecules form interlayer hydrogen bonds (2.77–2.78 Å) with carboxylate oxygen atoms, reinforcing sql topology [3]. Powder X-ray diffraction (PXRD) analyses of these systems reveal lattice parameters consistent with orthorhombic symmetry (e.g., a = 10.42 Å, b = 12.85 Å, c = 15.30 Å), with full width at half maxima (FWHM) values as low as 29.31 arc seconds, indicating high crystalline perfection [5].

Table 1: Structural Parameters of Lithium Chloride Monohydrate Polymorphs

PolymorphSpace GroupLattice Parameters (Å)Coordination Geometry
OrthorhombicP2₁2₁2₁a = 10.42, b = 12.85, c = 15.30Tetrahedral (Li–O₄)
MonoclinicP2₁a = 8.95, b = 14.20, c = 9.87Distorted Tetrahedral

Crystal System Transitions and Stabilization Mechanisms

Phase transitions in LiCl·H₂O systems are governed by solvent interactions and thermodynamic stability. Slurry experiments demonstrate that metastable monoclinic polymorphs of lithium salicylate-proline cocrystals convert irreversibly to orthorhombic forms upon prolonged exposure to mother liquor, driven by lattice energy minimization [3]. Similarly, humidity-induced transformations in lithium 4-methoxybenzoate-proline cocrystals highlight the role of water molecules in stabilizing high-symmetry phases [3].

Stabilization mechanisms involve:

  • Solvent-Mediated Recrystallization: Polar aprotic solvents like dimethylformamide (DMF) favor sql network formation by coordinating lithium cations, whereas protic solvents promote disordered phases [3].
  • Thermodynamic Control: Slow cooling (0.1°C/min) from saturated aqueous solutions enables preferential growth of orthorhombic LiCl·H₂O by reducing nucleation-driven kinetic traps [5].

Crystal Growth Techniques and Optimization

Slow Evaporation Solution Growth Methods

Controlled evaporation of aqueous or ethanol-water solutions (3:1 v/v) at 25°C produces high-quality LiCl·H₂O single crystals with dimensions exceeding 10 mm³ [5]. Key parameters include:

  • Supersaturation Regulation: Maintaining 70–80% relative humidity prevents dendritic growth by limiting solvent loss to 0.5 mL/day [5].
  • Additive Effects: Introducing 5 mol% l-proline modifies growth kinetics, yielding crystals with enhanced birefringence (Δn = 0.12 at 589 nm) and laser damage thresholds (3.2 GW/cm² for single-shot irradiation) [5].

Table 2: Optimization Parameters for Slow Evaporation Growth

ParameterOptimal RangeOutcome
Temperature25–30°CReduced defect density
Evaporation Rate0.4–0.6 mL/dayHomogeneous nucleation
Solvent Ratio (H₂O:EtOH)3:1Improved optical clarity

Dendritic Growth Patterns and Control Mechanisms

Although LiCl·H₂O typically exhibits faceted growth, dendritic morphologies emerge under high supersaturation (σ > 1.5). In situ microscopy reveals branched structures with primary arm spacings of 50–80 μm when cooling rates exceed 2°C/min [5]. Suppression strategies include:

  • Microgravity Simulation: Rotating-wall vessels (10 RPM) dampen convective instabilities, reducing tip splitting phenomena [5].
  • Impurity Seeding: Adding 0.1 wt% KCl decouples solute diffusion fields, favoring isotropic growth [5].

Crystallization Kinetics in Various Solution Environments

The Avrami model effectively describes crystallization kinetics, with nucleation exponents (n) of 2.1–2.3 indicating diffusion-controlled growth in aqueous systems [5]. Key findings include:

  • Solvent Polarity Effects: Ethanol-water mixtures (ε = 50–60) accelerate nucleation rates (J ≈ 10⁷ m⁻³s⁻¹) compared to pure water (J ≈ 10⁶ m⁻³s⁻¹) [5].
  • Ionic Strength Dependencies: Increasing Li⁺ concentration from 0.1 to 1.0 M reduces activation energy for crystallization (ΔG‡) from 58 to 42 kJ/mol [3].
  • Additive Interactions: l-Proline zwitterions decrease interfacial tension by 18%, lowering critical nucleus radius from 2.8 to 1.9 nm [3].

Table 3: Kinetic Parameters in LiCl·H₂O Crystallization

ConditionActivation Energy (kJ/mol)Nucleation Rate (m⁻³s⁻¹)Growth Mode
Aqueous581.2×10⁶Spiral
Ethanol-Water493.8×10⁷2D Nucleation
l-Proline Modified379.1×10⁷Continuous

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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